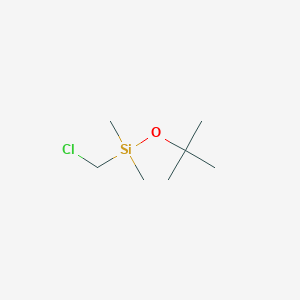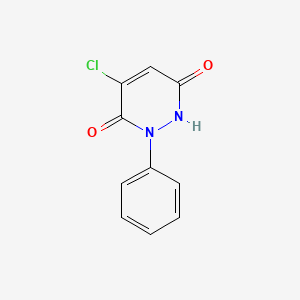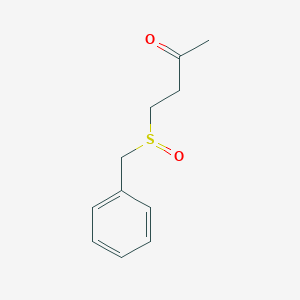
9,10,10-Trimethyl-9,10-dihydroanthracen-9-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10,10-trimethylanthracen-9-ol is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of three methyl groups and a hydroxyl group attached to the anthracene core. Anthracene derivatives are known for their photophysical properties and are widely used in various applications, including organic electronics and photochemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10,10-trimethylanthracen-9-ol typically involves the functionalization of anthracene at the 9 and 10 positions. One common method is the Friedel-Crafts alkylation, where anthracene is reacted with methylating agents in the presence of a Lewis acid catalyst. The hydroxyl group can be introduced through subsequent oxidation or hydroxylation reactions .
Industrial Production Methods
Industrial production of 9,10,10-trimethylanthracen-9-ol may involve large-scale Friedel-Crafts alkylation followed by purification processes such as recrystallization or chromatography. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
9,10,10-trimethylanthracen-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts.
Major Products Formed
Oxidation: Formation of anthraquinones.
Reduction: Formation of dihydroanthracenes.
Substitution: Formation of halogenated or nitro-substituted anthracenes.
Applications De Recherche Scientifique
9,10,10-trimethylanthracen-9-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
Mécanisme D'action
The mechanism of action of 9,10,10-trimethylanthracen-9-ol involves its interaction with molecular targets through its hydroxyl and methyl groups. These interactions can lead to various photophysical and photochemical effects, such as fluorescence and energy transfer. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-dimethylanthracene: Lacks the hydroxyl group but shares similar photophysical properties.
9,10-dihydroxyanthracene: Contains two hydroxyl groups, leading to different reactivity and applications.
Anthraquinone: An oxidized form of anthracene with distinct chemical properties.
Uniqueness
9,10,10-trimethylanthracen-9-ol is unique due to the presence of both methyl and hydroxyl groups, which confer specific reactivity and photophysical properties. This combination makes it a valuable compound in various scientific and industrial applications .
Propriétés
Numéro CAS |
18259-47-7 |
|---|---|
Formule moléculaire |
C17H18O |
Poids moléculaire |
238.32 g/mol |
Nom IUPAC |
9,10,10-trimethylanthracen-9-ol |
InChI |
InChI=1S/C17H18O/c1-16(2)12-8-4-6-10-14(12)17(3,18)15-11-7-5-9-13(15)16/h4-11,18H,1-3H3 |
Clé InChI |
GMXHMSOVJWDYES-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2C(C3=CC=CC=C31)(C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


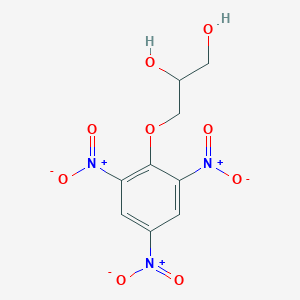

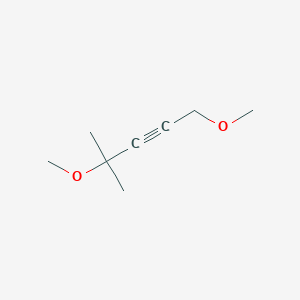

![[2-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B14000120.png)
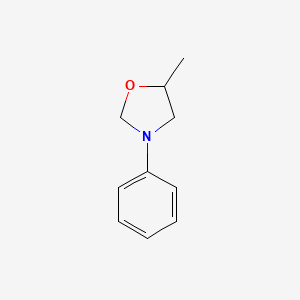
![3H-Pyrido[3,4-b]indol-3-one, 2,9-dihydro-1-methyl-](/img/structure/B14000132.png)

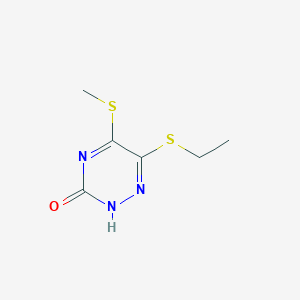

![2-[1-(4-Methylnaphthalen-1-yl)ethyl]benzoic acid](/img/structure/B14000161.png)
